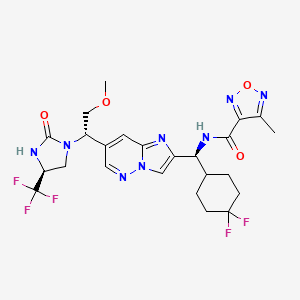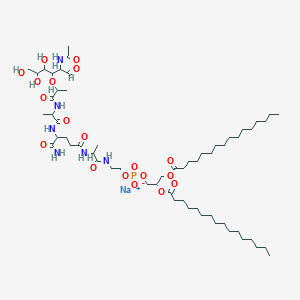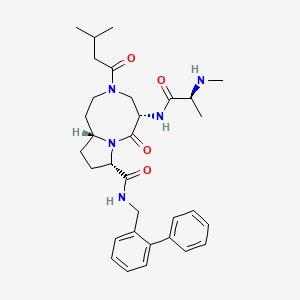
DH7Q8Hyp47
Übersicht
Beschreibung
It exhibits a strong binding affinity for the X-linked inhibitor of apoptosis protein (XIAP) BIR3 domain with an IC50 value of less than 1 micromolar . This compound is primarily used in scientific research to study apoptosis and related cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SM-433 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is often proprietary, but it generally involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of SM-433 typically follows the optimized synthetic route developed in the laboratory. Key considerations include:
- Scaling up the reaction conditions to ensure consistent yield and purity.
- Utilizing high-efficiency purification methods to isolate the compound.
- Ensuring compliance with safety and environmental regulations during production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: SM-433 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: SM-433 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, die in SM-433 vorhanden sind.
Substitution: Selektive Substitutionsreaktionen können verschiedene Substituenten an die Kernstruktur einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Analoga führen, während die Substitution neue funktionelle Gruppen einführen kann.
Wissenschaftliche Forschungsanwendungen
SM-433 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Mechanismen der Apoptose und die Rolle von IAPs in zellulären Prozessen zu untersuchen.
Biologie: Untersucht die an Zelltod und Überleben beteiligten Pfade und liefert Einblicke in die Krebsbiologie.
Medizin: Potenzielle therapeutische Anwendungen in der Krebsbehandlung durch Förderung der Apoptose in Krebszellen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Apoptosewege abzielen.
5. Wirkmechanismus
SM-433 entfaltet seine Wirkung, indem es die Aktivität des zweiten Mitochondrien-abgeleiteten Aktivators von Caspasen (Smac) nachahmt. Es bindet an die BIR3-Domäne von XIAP und hemmt so die anti-apoptotische Funktion von XIAP. Diese Interaktion fördert die Aktivierung von Caspasen, was zur Induktion der Apoptose in Zellen führt .
Ähnliche Verbindungen:
SM-164: Ein weiteres Smac-Mimetikum mit ähnlicher Bindungsaffinität für XIAP.
LCL161: Eine Verbindung, die auf IAPs abzielt und die Apoptose fördert.
GDC-0152: Ein niedermolekularer Inhibitor von IAPs mit therapeutischem Potenzial in der Krebsbehandlung.
Einzigartigkeit von SM-433: SM-433 ist einzigartig aufgrund seiner starken Bindungsaffinität für die XIAP-BIR3-Domäne und seiner starken Fähigkeit, die Apoptose zu induzieren. Seine spezifische Struktur und seine funktionellen Gruppen tragen zu seiner hohen Wirksamkeit und Selektivität bei der gezielten Ansprache von IAPs bei.
Wirkmechanismus
SM-433 exerts its effects by mimicking the activity of the second mitochondria-derived activator of caspases (Smac). It binds to the BIR3 domain of XIAP, thereby inhibiting the anti-apoptotic function of XIAP. This interaction promotes the activation of caspases, leading to the induction of apoptosis in cells .
Vergleich Mit ähnlichen Verbindungen
SM-164: Another Smac mimetic with similar binding affinity for XIAP.
LCL161: A compound that targets IAPs and promotes apoptosis.
GDC-0152: A small molecule inhibitor of IAPs with therapeutic potential in cancer treatment.
Uniqueness of SM-433: SM-433 is unique due to its strong binding affinity for the XIAP BIR3 domain and its potent ability to induce apoptosis. Its specific structure and functional groups contribute to its high efficacy and selectivity in targeting IAPs.
Eigenschaften
IUPAC Name |
(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-N-[(2-phenylphenyl)methyl]-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39)/t22-,25+,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCBOBNBHXZKC-MZRLSVQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-81-8 | |
| Record name | SM-433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SM-433 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7Q8HYP47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



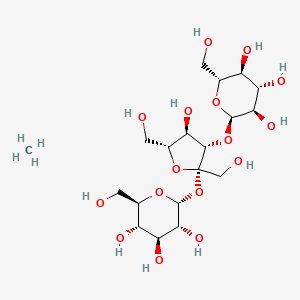

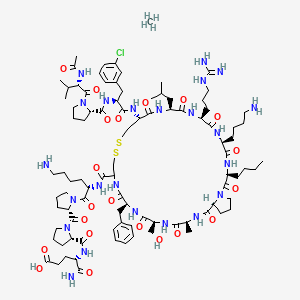
![2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B10828414.png)
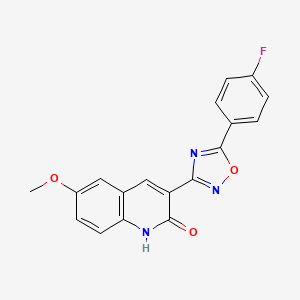
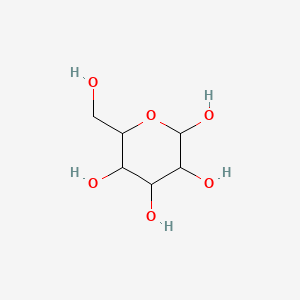
![8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828426.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828437.png)

